N-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)-2-(naphthalen-2-yloxy)acetamide
Description
N-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)-2-(naphthalen-2-yloxy)acetamide is a synthetic small molecule characterized by a tricyclic pyrrolo[3,2,1-ij]quinolin core. Key structural features include:
- A 1-methyl-2-oxo substituent on the pyrrolidine ring, which likely influences conformational rigidity and metabolic stability.
Properties
IUPAC Name |
N-(3-methyl-2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)-2-naphthalen-2-yloxyacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N2O3/c1-15-21-13-19(11-18-7-4-10-26(23(18)21)24(15)28)25-22(27)14-29-20-9-8-16-5-2-3-6-17(16)12-20/h2-3,5-6,8-9,11-13,15H,4,7,10,14H2,1H3,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTCLRVKBICNOPY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2=CC(=CC3=C2N(C1=O)CCC3)NC(=O)COC4=CC5=CC=CC=C5C=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-Methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)-2-(naphthalen-2-yloxy)acetamide typically involves multi-step organic synthesis:
Formation of the Pyrroloquinoline Core: : Initial synthesis starts with constructing the pyrroloquinoline backbone via cyclization reactions involving substituted anilines and ketones under acidic or basic conditions.
Naphthalene Derivative Integration: : The naphthalen-2-yloxy acetic acid is then esterified and subjected to nucleophilic substitution reactions to link it to the pyrroloquinoline core.
Final Coupling and Purification: : The final acylation step involves using reagents like acetic anhydride or acetyl chloride in the presence of base catalysts.
Industrial Production Methods
Industrial scale production requires optimizing these steps for higher yield and purity:
Automated Reaction Setups: : Utilizing continuous flow reactors for the cyclization and coupling reactions.
Purification Techniques: : Employing crystallization, distillation, and chromatography for purification.
Chemical Reactions Analysis
Types of Reactions
N-(1-Methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)-2-(naphthalen-2-yloxy)acetamide can undergo various chemical reactions:
Oxidation: : This compound can be oxidized using agents like potassium permanganate or chromium trioxide to yield quinolinone derivatives.
Reduction: : Catalytic hydrogenation can reduce the compound to yield tetrahydro derivatives.
Substitution: : Electrophilic and nucleophilic substitutions on the naphthalene ring.
Common Reagents and Conditions
Oxidizing Agents: : Potassium permanganate, chromium trioxide.
Reducing Agents: : Hydrogen gas with palladium or platinum catalysts.
Substitution Conditions: : Lewis acids like aluminum chloride or bases like sodium hydroxide.
Major Products
Oxidation: : Quinolinone derivatives.
Reduction: : Tetrahydro derivatives.
Substitution: : Various substituted naphthalene derivatives depending on the reacting nucleophile/electrophile.
Scientific Research Applications
N-(1-Methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)-2-(naphthalen-2-yloxy)acetamide finds applications across several fields:
Chemistry: : Used as a ligand in coordination chemistry and catalysis due to its unique structure.
Biology: : Potential use as a probe in biochemical assays, especially in studying enzyme-substrate interactions.
Medicine: : Investigated for its potential therapeutic effects, particularly in neuropharmacology.
Industry: : Utilized in materials science for developing new polymers and organic electronic materials.
Mechanism of Action
Molecular Targets and Pathways
This compound's mechanism of action involves binding to specific protein targets, altering their function:
Enzyme Inhibition: : Acts as an inhibitor for certain enzymes by binding to active sites.
Signal Modulation: : Affects cellular signaling pathways, particularly those involving kinases and phosphatases.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Key Observations:
Substituent Effects on Lipophilicity: The target compound’s naphthalen-2-yloxy group significantly increases lipophilicity compared to simpler acyl groups (e.g., propionamide or butyramide), which may enhance membrane permeability but also raise toxicity risks .
Core Modifications and Target Binding: The 1-methyl-2-oxo group in the target compound and 898410-90-7 may stabilize the pyrrolidine ring in a bioactive conformation, whereas the 4-oxo variant (898435-23-9) lacks this methyl group, possibly altering binding kinetics .
Metabolic Considerations :
- Longer acyl chains (e.g., butyramide) are prone to β-oxidation, whereas the naphthalen-2-yloxy group in the target compound may undergo cytochrome P450-mediated oxidation, influencing metabolic pathways .
Research Findings and Limitations
Further studies are required to:
- Evaluate the target compound’s selectivity and potency against biological targets.
- Optimize the balance between lipophilicity (naphthalene) and solubility (acyl chain length).
Biological Activity
N-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)-2-(naphthalen-2-yloxy)acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and applications based on current research findings.
Chemical Structure and Synthesis
The compound features a pyrroloquinoline core structure linked to a naphthalenyl moiety via an acetamide group. The synthesis typically involves multi-step reactions including condensation and cyclization processes. The synthetic routes may include:
- Condensation of substituted quinolines with naphthalene derivatives.
- Cyclization under controlled conditions to form the desired heterocyclic structure.
- Purification through techniques such as recrystallization or chromatography.
Anticancer Properties
Research indicates that compounds similar to this compound exhibit significant cytotoxicity against various cancer cell lines. For instance:
- In vitro studies have demonstrated that related pyrroloquinoline derivatives can inhibit cell proliferation in leukemia and other cancer types by inducing apoptosis and disrupting cell cycle progression .
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa (Cervical Cancer) | 15 | Induction of apoptosis |
| MCF7 (Breast Cancer) | 20 | Inhibition of cell proliferation |
| K562 (Leukemia) | 10 | Cell cycle arrest |
Enzyme Inhibition
The compound has also been studied for its potential as an enzyme inhibitor:
- Kinase Inhibition : Some derivatives have shown activity against specific kinases involved in cancer progression and inflammatory responses. For example, 3,4-dimethoxy-N-(1-methyl-2-oxo...) was reported to act as a kinase inhibitor, although the specific kinases targeted remain under investigation .
The precise mechanism of action for N-(1-methyl-2-oxo...) remains largely unexplored; however, it is hypothesized that the compound interacts with cellular targets involved in signaling pathways related to apoptosis and cell growth. The presence of the naphthalenyl group may enhance lipophilicity, facilitating better cellular uptake and interaction with intracellular targets.
Study 1: Cytotoxicity Assessment
A study evaluated the cytotoxic effects of various pyrroloquinoline derivatives on cancer cells. The results indicated that compounds with structural similarities to N-(1-methyl...) displayed enhanced cytotoxicity compared to standard chemotherapeutics.
Study 2: Enzymatic Activity
Another research effort focused on the inhibition of blood coagulation factors by pyrroloquinoline derivatives. Compounds were tested for their ability to inhibit factors Xa and XIIa, showing promising results that could lead to novel anticoagulant therapies .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
